1-(Cyclopropylmethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-(Cyclopropylmethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the cyclopropylmethyl group, iodination, and nitration. Key steps may include:
Cyclization reactions: to form the pyrrolo[2,3-b]pyridine core.
Alkylation: to introduce the cyclopropylmethyl group.
Iodination: using reagents like iodine or N-iodosuccinimide.
Nitration: using nitric acid or other nitrating agents
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation reactions: The compound can undergo oxidation to form various oxidized derivatives
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or thiols.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted derivatives: from nucleophilic substitution reactions
Scientific Research Applications
1-(Cyclopropylmethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Material Science: Used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine depends on its application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. .
Material Properties: In materials science, the compound’s electronic properties can be exploited in the design of semiconductors or other functional materials.
Comparison with Similar Compounds
Pyridine derivatives: Compounds like 2-methylpyridine and 4-nitropyridine share structural similarities but differ in functional groups and reactivity.
Fused pyridine derivatives: Compounds such as furopyridines and thienopyridines have similar fused ring structures but different heteroatoms and substituents
Uniqueness: 1-(Cyclopropylmethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its cyclopropylmethyl, iodo, and nitro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-iodo-4-nitropyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3O2/c12-8-6-14(5-7-1-2-7)11-10(8)9(15(16)17)3-4-13-11/h3-4,6-7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJJNXVUSUWCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C3=C(C=CN=C32)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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